![molecular formula C19H18O5 B528071 (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one](/img/structure/B528071.png)
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one
Overview
Description
FLLL11 is a curcumin analogue, exhibiting enhanced growth-suppressive activity and inhibiting AKT and signal transducer and activator of transcription 3 phosphorylation in breast and prostate cancer cells.
Scientific Research Applications
Cytotoxic Activities
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its derivatives have been studied for their cytotoxic activities. Aminomethyl derivatives of this compound, designed as new cytotoxins, showed significant cytotoxic activities against various neoplasms and carcinoma cells. They exhibited low CC50 values in the micromolar range against HL-60 neoplasms and HSC carcinoma cells. Notably, these compounds demonstrated tumor-selectivity, being more effective against malignant cells compared to non-malignant cells (Ö. Yerdelen et al., 2015).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties. Studies on bis-chalcone derivatives, including 1,5-[di(4-methoxyphenyl)]penta-1,4-dien-3-one, revealed their potential in optical applications. These compounds demonstrated significant second harmonic generation (SHG) conversion efficiencies and effective third-order susceptibility, indicating their potential as optical limiting materials (Shettigar et al., 2006).
Crystallographic Studies
Crystal structure analysis of related compounds has provided insights into molecular interactions and network formations. For instance, benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, a related compound, exhibits a network of C—H⋯O, N—H⋯S, and C—H⋯π interactions in its crystal structure (Tawfeeq et al., 2019).
Antitumor Potential
Various studies have explored the antitumor potential of derivatives of this compound. For example, structure-activity relationship studies of C5-curcuminoids, which include analogues of 1,5-bis(4-hydroxy-3-methoxyphenyl)-penta-(1E,4E)-1,4-dien-3-one, have shown their efficacy against human colon cancer cell lines. These studies are pivotal for the development of novel cancer chemotherapeutics (Yamakoshi et al., 2010).
Photoinitiation Abilities
The compound's derivatives have also been studied for their photoinitiation abilities. For instance, derivatives like 1,5-bis(4-methoxyphenyl)-3-methyl-pentaaza-1,4-diene demonstrated high initiation capacity in radical polymerization of vinyl monomers, indicating their potential in material science applications (Novikova et al., 2002).
properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+ |
InChI Key |
ISIMGBQRFXXNON-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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